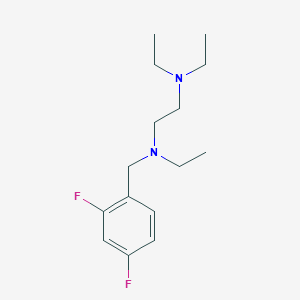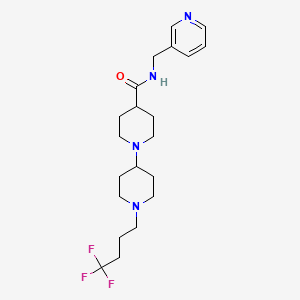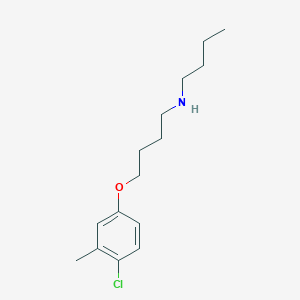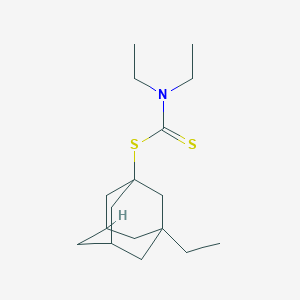![molecular formula C14H8Cl2N2OS B5198455 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5198455.png)
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide, also known as DFP-10825, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer research.
作用机制
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide acts by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is essential for the survival and growth of cancer cells. By inhibiting Hsp90, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide disrupts the function of several signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including Akt and Erk, which are important for cancer cell survival and proliferation. In addition, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been shown to induce the expression of several genes that are involved in the regulation of cell cycle and apoptosis.
实验室实验的优点和局限性
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity and potency for its target protein, Hsp90. However, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, it has not been extensively tested in vivo, which limits its potential for translation to clinical settings.
未来方向
There are several future directions for the study of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide. One potential avenue is to investigate the use of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide in combination with other anti-cancer agents. Another direction is to explore the potential of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide in other disease areas, such as neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide in vivo, which will be critical for its translation to clinical settings.
合成方法
The synthesis of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide involves a multi-step process that starts with the reaction of 2,4-dichlorophenylacetonitrile with 2-furylboronic acid. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. In addition, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-1-3-11(12(16)6-9)13-4-2-10(19-13)5-8(7-17)14(18)20/h1-6H,(H2,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFJBLIPDRCXKO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2R*,3R*)-1'-(cyclopentylacetyl)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2-piperazinone](/img/structure/B5198378.png)

![N-(3-chloro-4-methylphenyl)-3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B5198404.png)
![1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5198405.png)

![N-[1-(4-pyridinyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5198427.png)



![4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide](/img/structure/B5198448.png)

![2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5198471.png)
